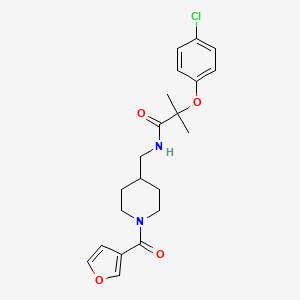

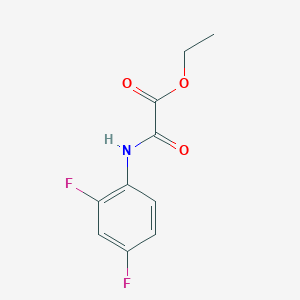

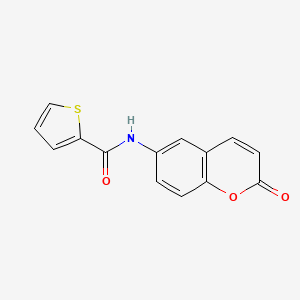

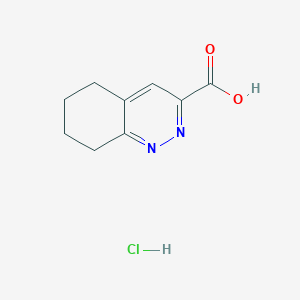

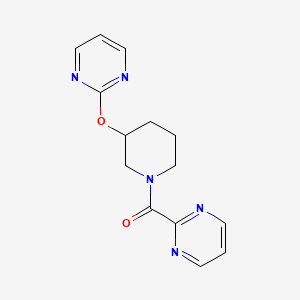

![molecular formula C23H20N2O2S B2916708 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide CAS No. 477570-00-6](/img/structure/B2916708.png)

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]thiazol-2-yl is a heterocyclic organic compound that possesses a wide range of properties and applications . It is often used in the synthesis of a variety of fused heterocyclic compounds . Benzamide is a simple amide derivative of benzoic acid, which is commonly used in the synthesis of various organic compounds.

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, the benzo[d]thiazol-2-yl group is highly reactive and extensively employed as reactants or reaction intermediates .科学的研究の応用

Anticonvulsant and Sedative-Hypnotic Activities

- Novel derivatives of 4-thiazolidinone, similar in structure to N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide, have been found to exhibit considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. One such compound showed significant sedative-hypnotic activity without impairing learning and memory, suggesting potential applications in treating convulsive disorders (Faizi et al., 2017).

Cancer Treatment and Cytotoxicity

- Certain N-arylbenzamides, closely related to N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide, have demonstrated significant cytotoxic potentials against various cancer cells like lung, cervical, and breast cancer. Molecular docking studies have been employed to understand their binding mechanisms, indicating potential applications in cancer treatment (Thumula et al., 2020).

- Other research has identified compounds with a benzothiazole structure as potent antitumor agents, showing selective growth inhibitory properties against human cancer cell lines (Kashiyama et al., 1999).

Emission Enhancement in Aggregates

- A phenylbenzoxazole-based compound, similar in structure to N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide, exhibited aggregation-induced enhanced emission in solid-state. This could have applications in materials science, particularly in the development of new emissive materials (Qian et al., 2012).

Antimicrobial Activity

- Synthesized derivatives of thiazole, structurally related to N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide, have been evaluated for their antimicrobial properties. This research paves the way for the development of new antimicrobial agents (Bikobo et al., 2017).

作用機序

Target of Action

The primary targets of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins and other eicosanoids . These compounds play a significant role in inflammation and pain signaling .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound disrupts the production of prostaglandins from arachidonic acid . This disruption can lead to a decrease in inflammation and pain signaling .

Result of Action

The inhibition of COX enzymes by N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide results in a decrease in the production of prostaglandins . This decrease can lead to a reduction in inflammation and pain signaling, providing potential therapeutic benefits in conditions characterized by these symptoms .

将来の方向性

特性

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2S/c1-15(2)27-17-13-11-16(12-14-17)22(26)24-19-8-4-3-7-18(19)23-25-20-9-5-6-10-21(20)28-23/h3-15H,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIZGAPIEQVHRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide](/img/structure/B2916627.png)

![3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2916630.png)

![5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2916634.png)

![[1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2916640.png)

![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2916641.png)